molecular formula C23H21N3O5 B2377223 2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-74-5

2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2377223
CAS No.: 758701-74-5
M. Wt: 419.437
InChI Key: LMCCWXOGMZDZAY-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core substituted with multiple functional groups. The molecule includes:

  • Position 4: A 2,3-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • Position 7: A methyl group, enhancing steric and lipophilic properties.
  • Position 3: A cyano group, which may influence electronic properties and hydrogen bonding.

This compound belongs to a class of pyrano[3,2-c]pyridines known for diverse pharmacological activities, including antitubulin and antiproliferative effects .

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-13-10-18-20(23(27)26(13)12-14-6-5-9-30-14)19(16(11-24)22(25)31-18)15-7-4-8-17(28-2)21(15)29-3/h4-10,19H,12,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCCWXOGMZDZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_4

This structure features a pyrano-pyridine core with substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The presence of certain functional groups may contribute to anti-inflammatory properties.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In a study assessing various pyrano-pyridine derivatives, it was found that compounds with similar structures exhibited promising cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 20 μM to 30 μM. The structure-activity relationship indicated that the presence of electron-withdrawing groups could enhance cytotoxicity .

Case Study: Cytotoxicity Evaluation

A detailed evaluation involved synthesizing a series of related compounds and testing their effects on cancer cell lines. The results indicated that:

CompoundIC50 (μM)Cell Line
Compound A25 ± 3MDA-MB-231
Compound B22 ± 2MDA-MB-231
Compound C30 ± 4MDA-MB-231

These findings suggest that modifications in the chemical structure can lead to varying degrees of anticancer activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through caspase activation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives containing pyridine and furan rings have been studied for their ability to inhibit tumor growth in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the furan moiety is particularly notable for enhancing antimicrobial efficacy due to its ability to interact with microbial cell membranes .

Anti-inflammatory Effects

There is growing evidence that compounds with a pyrano[3,2-c]pyridine framework can exhibit anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Phytopathogenic Control

The compound has been explored for its potential as a fungicide or bactericide in agricultural settings. Research indicates that derivatives of pyrano[3,2-c]pyridine can effectively control various phytopathogenic microorganisms, thus protecting crops from diseases while promoting sustainable agricultural practices .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

Structural FeatureImpact on Activity
Furan ringEnhances antimicrobial activity
Dimethoxyphenyl groupIncreases anticancer potency
Carbonitrile functional groupContributes to anti-inflammatory properties

Anticancer Research

In a study published in Molecular Cancer Therapeutics, a series of pyrano[3,2-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Efficacy

A recent investigation published in Journal of Agricultural and Food Chemistry highlighted the effectiveness of related compounds against Fusarium graminearum, a major plant pathogen. The study found that the incorporation of the furan moiety significantly enhanced antifungal activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Properties/Activities Reference
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 6: Pyridin-3-ylmethyl Collision cross-section data reported
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 3: COOCH₃; 4: 4-methoxyphenyl Mp: 241–243°C; Yield: 62%
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (14) 4: 3-Bromophenyl; 6,7: Dimethyl Antiproliferative activity (IC₅₀: 0.87 μM)
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Core: Pyrano[2,3-c]pyrazole Mp: 244–245°C; ¹H/¹³C NMR data provided

Position 4 Substituents

  • 2,3-Dimethoxyphenyl vs. 4-Methoxyphenyl : The target compound’s 2,3-dimethoxy group (electron-donating) contrasts with the 4-methoxyphenyl in compound 3z . Dimethoxy groups enhance solubility and may modulate binding affinity in biological systems.
  • Halogenated Analogues : Compound 14 in substitutes position 4 with a 3-bromophenyl group, demonstrating that electron-withdrawing substituents can enhance antiproliferative activity (IC₅₀: 0.87 μM) compared to methoxy derivatives .

Position 6 Substituents

  • Furan-2-ylmethyl vs. Pyridin-3-ylmethyl : The furan group in the target compound offers a smaller heterocyclic ring compared to the pyridine in ’s analogue . Furan’s lower basicity may reduce metabolic oxidation, improving bioavailability.
  • Benzyl/Phenethyl Groups : Compounds like 3aa and 3ab () feature bulkier benzyl or phenethyl groups at position 6, which increase steric hindrance and may reduce enzymatic degradation .

Position 7 Substituents

  • Methyl vs. Dimethyl : The target’s methyl group at position 7 contrasts with dimethyl substitution in compound 14 . Methyl groups balance lipophilicity and metabolic stability, whereas bulkier groups may hinder target binding.

Preparation Methods

Synthetic Routes for Pyrano[3,2-c]Pyridine Core Assembly

Three-Component Condensation Strategy

The pyrano[3,2-c]pyridine scaffold is efficiently constructed via a one-pot three-component reaction involving:

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one as the pyridone precursor
  • Malononitrile as the cyanocarbonyl source
  • 2,3-Dimethoxybenzaldehyde as the aromatic aldehyde component

Reaction conditions involve refluxing in ethanol (96% aqueous) with triethylamine (0.05 mL per 3 mL solvent) for 50 minutes, yielding precipitation of the crude product with >98% purity. The general reaction mechanism proceeds through Knoevenagel condensation followed by cyclization (Fig. 1):

$$
\text{Pyridone} + \text{Malononitrile} + \text{Aldehyde} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{Pyrano[3,2-c]pyridine derivative}
$$

Optimization Note: Substituting ethanol with tetrahydrofuran (THF)-water mixtures (4:1 v/v) reduces reaction time from 50 to 30 minutes while maintaining 82-89% yields, as demonstrated in analogous syntheses.

Furan-2-ylmethyl Incorporation

The 6-(furan-2-ylmethyl) substituent is introduced via two distinct approaches:

Direct Alkylation

Post-cyclization alkylation using furfuryl bromide in acetone-water (3:1) at 0°C achieves 68-72% yields. Critical parameters include:

  • pH maintenance at 5.0 using sodium acetate buffer
  • Slow addition of alkylating agent over 30 minutes
  • Subsequent crystallization from methanol for purity enhancement
Pre-functionalization Strategy

Alternative routes involve pre-forming the furan-containing intermediate:

  • Condensation of 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-thione with furfural in glacial acetic acid
  • Isolation of the furylmethylene intermediate (m.p. 170°C, Rf = 0.88)
  • Subsequent coupling with pyrano-pyridine precursors via Suzuki-Miyaura cross-coupling

Critical Reaction Parameters

Solvent Systems Comparative Analysis

Solvent Temperature (°C) Time (min) Yield (%) Purity (%) Source
Ethanol (96%) 78 50 85 98
THF-H₂O (4:1) 65 30 89 99
Acetone-H₂O (3:1) 0 120 72 97

THF-water systems demonstrate superior reaction kinetics due to enhanced solubility of polar intermediates. The aqueous component minimizes polymeric byproduct formation through improved mass transfer.

Catalytic System Optimization

Triethylamine (0.5-1.0 eq) proves optimal for base-mediated cyclization. Excess base (>1.2 eq) leads to:

  • 12-15% decrease in yield due to side reactions
  • Formation of des-methyl analogs through demethylation

Structural Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, CDCl₃):

  • δ 3.87 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃)
  • δ 4.32 (t, J = 5.5 Hz, 2H, CH₂-furan)
  • δ 6.68 (d, J = 3.4 Hz, 1H, furan H-3)
  • δ 7.25-7.38 (m, 3H, aromatic)

IR (KBr):

  • 2190 cm⁻¹ (C≡N stretch)
  • 1675 cm⁻¹ (C=O)
  • 1565 cm⁻¹ (C=N)

Scalability and Process Chemistry Considerations

Kilogram-Scale Production

Adaptation of the three-component reaction for bulk synthesis requires:

  • Incremental reagent addition over 2-3 hours to control exotherms
  • Continuous flow crystallization using anti-solvent precipitation
  • Purity enhancement through methanol recrystallization (3 vol)

Patent data demonstrates 99% purity at 15 kg batch scale with 82% isolated yield.

Comparative Analysis of Synthetic Approaches

Method Steps Total Yield (%) Purity (%) Cost Index
Three-component 1 85 98 1.0
Pre-functionalized 3 68 99 1.8
Sequential alkylation 2 72 97 1.2

The three-component method offers superior efficiency for research-scale synthesis, while the sequential alkylation approach provides better regiocontrol for GMP production.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions (MCRs), often catalyzed by ionic liquids like [Et3NH][HSO4], which enhance reaction efficiency and reduce side products. Key steps include refluxing in ethanol under anhydrous conditions for 48–50 hours, followed by recrystallization with chloroform to isolate the product . Temperature control (e.g., maintaining 80–90°C) and solvent selection (polar aprotic solvents) are critical to avoid decomposition of sensitive functional groups like the cyano moiety .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

Characterization involves a combination of:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and stereochemistry (e.g., δ 3.08 ppm for methyl groups in pyrano-pyridine derivatives) .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) to assess purity (>95% typical for bioactive candidates) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What role do substituents (e.g., 2,3-dimethoxyphenyl, furan-2-ylmethyl) play in reactivity?

The 2,3-dimethoxyphenyl group enhances electron density, facilitating electrophilic substitution reactions, while the furan-2-ylmethyl moiety introduces steric hindrance, which can slow down undesired side reactions. The cyano group at position 3 increases electrophilicity, making the compound reactive toward nucleophiles like amines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are used to model transition states and identify energetically favorable pathways. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by predicting optimal catalysts (e.g., ionic liquids) and reaction conditions (e.g., solvent polarity, temperature) . Experimental validation via kinetic studies (e.g., rate constants for intermediate steps) is critical to refine computational models .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-Temperature NMR : To observe dynamic processes (e.g., ring-flipping in the pyrano-pyridine system) .
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent orientation (e.g., crystal packing analysis for dihydro-4H-pyrano derivatives) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-amino-4-(3,4,5-trimethoxyphenyl) derivatives) .

Q. What experimental design principles maximize efficiency in optimizing reaction conditions?

Use Design of Experiments (DoE) methodologies:

  • Factorial Designs : Screen variables (e.g., catalyst loading, temperature) to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize parameters like yield and enantiomeric excess (ee) . For example, a Central Composite Design (CCD) can model non-linear relationships between solvent polarity and reaction rate .

Q. How does the compound’s fused bicyclic system influence its bioactivity and stability?

The pyrano[3,2-c]pyridine core provides rigidity, enhancing binding affinity to biological targets (e.g., enzymes). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) , revealing decomposition temperatures (>200°C for similar derivatives) . Substituents like the furan-2-ylmethyl group may improve metabolic stability by reducing oxidative degradation .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., anhydrous vs. ambient atmosphere) to mitigate variability .

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